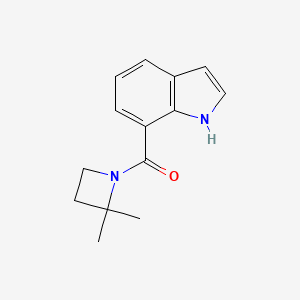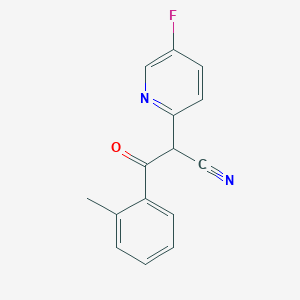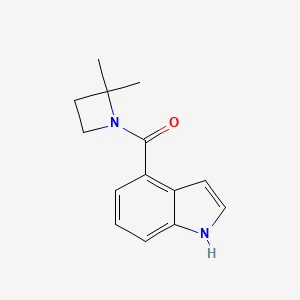
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone, also known as DMIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMIM is a synthetic compound that is derived from indole and azetidine. It has a unique molecular structure that makes it a promising candidate for various scientific applications.
Mécanisme D'action
The mechanism of action of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is not fully understood, but several studies have suggested that it works by inhibiting the cell cycle and inducing apoptosis in cancer cells. (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain genes that are involved in cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is its potent anticancer activity, which makes it a promising drug candidate for the treatment of various types of cancer. However, one of the limitations of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone. One of the most promising directions is the development of novel drug delivery systems that can improve the solubility and bioavailability of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone. Another direction is the identification of new targets and pathways that can be targeted by (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone to improve its anticancer activity. Additionally, further studies are needed to investigate the potential applications of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone in other fields such as materials science and organic chemistry.
Conclusion:
In conclusion, (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has potent anticancer activity and can be used as a potential drug candidate for the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone and to identify new targets and pathways that can be targeted by this compound.
Méthodes De Synthèse
The synthesis of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone involves a multi-step process that requires the use of several reagents and solvents. The first step involves the formation of the azetidine ring using a suitable reagent, followed by the addition of the indole moiety to the azetidine ring. The final step involves the purification of the compound using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is in the field of medicinal chemistry. Several studies have shown that (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has potent anticancer activity and can be used as a potential drug candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2)7-9-16(14)13(17)11-5-3-4-10-6-8-15-12(10)11/h3-6,8,15H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDUUEHBAGCDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)C2=CC=CC3=C2NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)


![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)

![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)
![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)

![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)